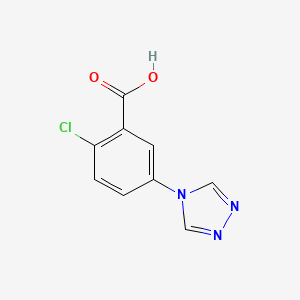

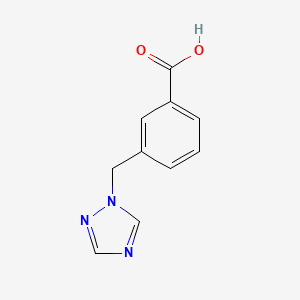

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

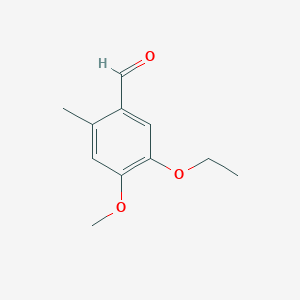

Synthesis of S-Triazolo[3,4-b][1,3,4]thiadiazoles

An innovative method for converting (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids has been reported, which upon reaction with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles, yields s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields. This unprecedented conversion process involves stirring in POCl3 at 80°C, demonstrating a novel approach in the synthesis of triazolyl benzoic acid derivatives (Sahi, Bhardwaj, & Paul, 2014).

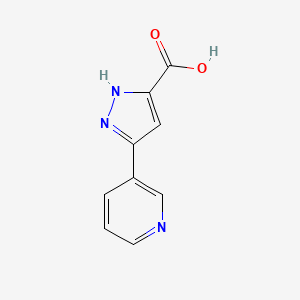

Metal-Organic Frameworks (MOFs) Construction

Halogeno(triazolyl)zinc complexes have been synthesized, forming the basis for constructing metal-organic frameworks (MOFs). These complexes incorporate 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid with zinc chloride or bromide, demonstrating the potential of triazolyl benzoic acid derivatives in the development of MOFs with specific structural and functional properties (Lincke, Lässig, & Krautscheid, 2009).

Structure-Activity Relationship Analysis

A study on two benzoic acids, including triazolyl derivatives, analyzed different structural motifs and their impact on bioactivity predictions. This research highlights the significance of non-covalent interactions in determining the bioactivity of compounds, providing insights into the structure-activity relationship of triazolyl benzoic acid derivatives (Dinesh, 2013).

Antifungal Activity of Triorganotin Benzoates

Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit good antifungal activities against a variety of fungi, such as Alternaria solani and Botrytis cinerea. The synthesis of these compounds involves the reaction of triazolyl benzoic acid with triorganotin oxides or hydroxides, highlighting the biological applications of triazolyl benzoic acid derivatives in developing antifungal agents (Li, Dai, Song, Mi, & Tang, 2010).

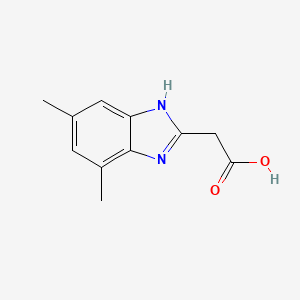

Electrocatalytic Applications

Metal(II)-induced coordination polymers based on triazole-benzoic acid derivatives have been explored as electrocatalysts for water splitting. The research demonstrates the potential of these derivatives in creating efficient electrocatalysts, contributing to advancements in energy conversion technologies (Gong et al., 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYOBGBVHWJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390346 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842977-25-7 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)